Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester Isopropylcarbamic Acid 2-Methyl-2-propyltrimethylene Ester is an intermediate in the synthesis of Carisoprodol.
Brand Name: Vulcanchem
CAS No.: 1729-14-2
VCID: VC21335215
InChI: InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)
SMILES: CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
Molecular Formula: C15H30N2O4
Molecular Weight: 302.41 g/mol

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester

CAS No.: 1729-14-2

Cat. No.: VC21335215

Molecular Formula: C15H30N2O4

Molecular Weight: 302.41 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester - 1729-14-2

CAS No. 1729-14-2
Molecular Formula C15H30N2O4
Molecular Weight 302.41 g/mol
IUPAC Name [2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl] N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)
Standard InChI Key DXXSFIAPOIOUMX-UHFFFAOYSA-N
SMILES CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
Canonical SMILES CCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
Melting Point 69-71 °C

Chemical Structure and Properties

Molecular Structure

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester has a molecular formula of C15H30N2O4, indicating its composition of 15 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . This formula corresponds to a molecular weight of 302.41 g/mol, as calculated by computational methods . The compound's structure features a central carbon atom with methyl and propyl substituents, along with two methyleneoxy groups that connect to the isopropylcarbamate moieties.

The spatial arrangement of atoms in the molecule can be visualized through its two-dimensional and three-dimensional structural representations. The 2D structure depicts the connectivity of atoms, while the 3D conformer provides insight into the compound's spatial orientation and potential stereochemical properties. The molecule possesses a relatively complex carbon skeleton with multiple functional groups, contributing to its specific chemical behavior.

Physical and Chemical Properties

Based on the compound's structure and related carbamates, Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester likely exhibits the following physical and chemical properties:

PropertyValueSource
Molecular Weight302.41 g/mol
Molecular FormulaC15H30N2O4
Physical StateLikely a solid at room temperature-
SolubilityLikely soluble in organic solvents like chloroform, methanolBased on similar carbamates
Chemical ReactivitySusceptible to hydrolysis at the carbamate groupsBased on carbamate chemistry

The compound contains functional groups that can participate in various chemical reactions, including hydrolysis of the carbamate groups, which may be relevant for its metabolic fate or chemical degradation pathways. The presence of isopropyl groups on the nitrogen atoms of the carbamate functions may provide steric hindrance that affects the compound's reactivity compared to simpler carbamates.

Chemical Identifiers and Nomenclature

Registry Numbers and Identifiers

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester is associated with several chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers are essential for researchers seeking information about the compound or its properties.

Identifier TypeValueSource
CAS Registry Number1729-14-2
PubChem CID15601
DSSTox Substance IDDTXSID80169422
WikidataQ83039110
InChIKeyDXXSFIAPOIOUMX-UHFFFAOYSA-N
SynonymSource
Carisoprodol isopropyl impurity
DCY-1
2-Methyl-2-propyltrimethylene isopropylcarbamate
BRN 1883716
N,N'-Diisopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate
2-Methyl-2-propylpropane-1,3-diyl bis(isopropylcarbamate)

Related Compounds and Structural Relationships

Structural Analogs

Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester shares structural similarities with several related compounds, including:

  • 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate (CAS: 25462-17-3): This compound contains a single isopropylcarbamate group and a hydroxyl group, representing a partial structure of the target compound .

  • Carbamic acid, propionyl-, 2-methyl-2-propyltrimethylene ester (CAS: 25648-70-8): This analog contains propionyl groups instead of isopropyl groups attached to the carbamate nitrogens .

  • Carbamic acid, acetyl-, 2-methyl-2-propyltrimethylene ester: This analog features acetyl groups instead of isopropyl groups on the carbamate nitrogens .

These structural relationships provide insight into the compound's chemical family and potential synthetic pathways. The similarities and differences in structure may also inform understanding of structure-activity relationships if these compounds exhibit biological activity.

Relationship to Carisoprodol

The designation of Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester as "Carisoprodol isopropyl impurity" suggests a connection to the muscle relaxant drug carisoprodol . This relationship indicates that the compound may be formed during the synthesis of carisoprodol or could be a potential degradation product. Understanding this relationship is important for pharmaceutical quality control and regulatory compliance in the manufacture of carisoprodol.

The structural similarity between the compound and carisoprodol likely involves the shared isopropylcarbamate functionality and similar carbon skeleton. This relationship may have implications for the compound's potential biological activity or toxicological properties, although specific research on these aspects appears limited in the available literature.

Chemical Representation and Structural Data

Molecular Representation

The molecular representation of Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester can be expressed in several formats, each providing different levels of structural information:

Representation FormatValueSource
Molecular FormulaC15H30N2O4
SMILES NotationCCCC(C)(COC(=O)NC(C)C)COC(=O)NC(C)C
InChIInChI=1S/C15H30N2O4/c1-7-8-15(6,9-20-13(18)16-11(2)3)10-21-14(19)17-12(4)5/h11-12H,7-10H2,1-6H3,(H,16,18)(H,17,19)

These representations serve different purposes in chemical informatics. The SMILES notation provides a concise linear representation suitable for computational applications, while the InChI string offers a more comprehensive structural description that accounts for various chemical features. These standardized formats facilitate the exchange of chemical information across different databases and research platforms.

Structural Features and Functional Groups

The key structural features of Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester include:

  • Two isopropylcarbamate groups (−OC(=O)NH−CH(CH3)2)

  • A central quaternary carbon with methyl and propyl substituents

  • Two methyleneoxy linkages connecting the central carbon to the carbamate groups

These functional groups determine the compound's chemical reactivity patterns. The carbamate groups are susceptible to hydrolysis under acidic or basic conditions, potentially yielding isopropylamine, carbon dioxide, and the corresponding diol. The quaternary carbon center provides steric hindrance that may affect reaction rates at adjacent positions.

Analytical Detection and Characterization

Chromatographic Analysis

Chromatographic methods suitable for the analysis of Carbamic acid, isopropyl-, 2-methyl-2-propyltrimethylene ester would likely include:

  • High-Performance Liquid Chromatography (HPLC): Likely using reversed-phase conditions with UV detection at wavelengths suitable for carbamate detection.

  • Gas Chromatography (GC): Possibly requiring derivatization due to the polar functional groups in the molecule.

These methods would be valuable for quantitative analysis of the compound, particularly in applications involving purity assessment or impurity profiling in pharmaceutical manufacturing.

Applications and Significance

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